molecular formula C20H21NO6 B4277648 DIMETHYL 2-{[2-(2,5-DIMETHYLPHENOXY)ACETYL]AMINO}TEREPHTHALATE

DIMETHYL 2-{[2-(2,5-DIMETHYLPHENOXY)ACETYL]AMINO}TEREPHTHALATE

Cat. No.: B4277648
M. Wt: 371.4 g/mol
InChI Key: MCLCMMHXSQYFQL-UHFFFAOYSA-N
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Description

Dimethyl 2-{[(2,5-dimethylphenoxy)acetyl]amino}terephthalate is an organic compound with a complex structure. It is primarily used in various chemical and industrial applications due to its unique properties. The compound is characterized by its aromatic rings and ester functional groups, which contribute to its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 2-{[2-(2,5-DIMETHYLPHENOXY)ACETYL]AMINO}TEREPHTHALATE typically involves multiple steps. One common method includes the reaction of 2,5-dimethylphenol with chloroacetyl chloride to form 2,5-dimethylphenoxyacetyl chloride. This intermediate is then reacted with dimethyl terephthalate in the presence of a base, such as triethylamine, to yield the final product.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are used to optimize the reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-{[(2,5-dimethylphenoxy)acetyl]amino}terephthalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted aromatic compounds.

Scientific Research Applications

Dimethyl 2-{[(2,5-dimethylphenoxy)acetyl]amino}terephthalate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of DIMETHYL 2-{[2-(2,5-DIMETHYLPHENOXY)ACETYL]AMINO}TEREPHTHALATE involves its interaction with specific molecular targets. The ester and amide functional groups allow it to participate in various biochemical pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context. The aromatic rings also enable it to interact with cellular membranes and proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2-{[(2,5-dimethylphenoxy)acetyl]amino}terephthalate is unique due to the specific positioning of the dimethyl groups on the phenoxy ring, which influences its reactivity and interaction with other molecules. This structural feature distinguishes it from similar compounds and contributes to its specific chemical and biological properties.

Properties

IUPAC Name

dimethyl 2-[[2-(2,5-dimethylphenoxy)acetyl]amino]benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO6/c1-12-5-6-13(2)17(9-12)27-11-18(22)21-16-10-14(19(23)25-3)7-8-15(16)20(24)26-4/h5-10H,11H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLCMMHXSQYFQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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